Benzaldehyde thiosemicarbazone

Vue d'ensemble

Description

Benzaldehyde thiosemicarbazone is an organic compound derived from the reaction between benzaldehyde and thiosemicarbazide.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzaldehyde thiosemicarbazone is typically synthesized through a condensation reaction between benzaldehyde and thiosemicarbazide. The reaction is carried out in an alcoholic medium, often ethanol, under reflux conditions. The general reaction scheme is as follows:

Benzaldehyde+Thiosemicarbazide→Benzaldehyde Thiosemicarbazone+Water

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallization from ethanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: Benzaldehyde thiosemicarbazone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: It can be reduced to form thiosemicarbazides.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the thione sulfur atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenating agents and nucleophiles are commonly employed.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiosemicarbazides.

Substitution: Various substituted thiosemicarbazones depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Benzaldehyde thiosemicarbazone derivatives have shown significant antimicrobial activity against various pathogens. For instance, a study demonstrated that this compound derived from limonene complexed with copper (BenzCo) exhibited potent antileishmanial activity against Leishmania amazonensis, with IC50 values of 3.8 µM and 9.5 µM for different life stages of the parasite . This compound altered the morphology of the parasites and induced oxidative stress, indicating its potential as an antileishmanial agent.

1.2 Antitubercular Properties

NSC19723, a this compound derivative, has been evaluated for its antitubercular activity against Mycobacterium tuberculosis. It demonstrated better minimum inhibitory concentration (MIC) values than thiacetazone, a second-line anti-TB drug, suggesting its efficacy in treating drug-resistant tuberculosis . Mechanistic studies indicated that NSC19723 targets mycolic acid biosynthesis, enhancing the effectiveness of existing TB therapies.

1.3 Antiviral Activity

Research into thiosemicarbazones has also identified their potential as antiviral agents. A series of derivatives were synthesized and evaluated against bovine viral diarrhea virus (BVDV), showing promising antiviral activity with selectivity indices significantly higher than those of established antiviral drugs like ribavirin . This highlights the potential of benzaldehyde thiosemicarbazones in developing new antiviral therapies.

Biochemical Applications

2.1 Enzyme Inhibition

Benzaldehyde thiosemicarbazones have been studied for their ability to inhibit enzymes such as xanthine oxidase (XO). A study characterized several substituted benzaldehyde thiosemicarbazide compounds as XO inhibitors through spectroscopic methods and molecular docking analysis. The introduction of specific substituents enhanced their inhibitory activity, indicating a structure-activity relationship that can be exploited for therapeutic development .

2.2 Anticancer Activity

Thiosemicarbazones have been extensively researched for their anticancer properties. Derivatives of this compound have shown inhibitory effects on various cancer cell lines, with some compounds exhibiting IC50 values as low as 2.0 µM against specific cancer types . The mechanism often involves interference with DNA synthesis and redox reactions, making them valuable candidates in cancer chemotherapy.

Materials Science Applications

3.1 Corrosion Inhibition

Recent studies have explored the use of this compound derivatives as corrosion inhibitors for mild steel in acidic environments. Experimental and computational analyses revealed that these compounds effectively reduce corrosion rates by forming protective films on metal surfaces . This application is particularly relevant in industrial settings where metal degradation poses significant challenges.

Summary Table of Applications

Mécanisme D'action

The mechanism of action of benzaldehyde thiosemicarbazone involves its interaction with various molecular targets. It acts as an inhibitor of enzymes such as cathepsin B, which is involved in protein degradation. By inhibiting this enzyme, this compound can induce apoptosis in cancer cells. Additionally, it can chelate metal ions, disrupting essential metal-dependent processes in microbial cells .

Comparaison Avec Des Composés Similaires

Benzaldehyde thiosemicarbazone is unique compared to other thiosemicarbazones due to its specific structural features and biological activities. Similar compounds include:

Acetone thiosemicarbazone: Known for its antiviral properties.

Pyridine-2-carbaldehyde thiosemicarbazone: Exhibits significant anticancer activity.

Salicylaldehyde thiosemicarbazone: Used as a chelating agent in coordination chemistry.

This compound stands out due to its broad-spectrum antimicrobial activity and its potential as an anticancer and antitubercular agent .

Activité Biologique

Benzaldehyde thiosemicarbazone (BTS) and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antiprotozoal, antiviral, anticancer, and enzyme inhibitory properties. This article reviews the biological activity of BTS, highlighting key research findings, case studies, and synthesized derivatives.

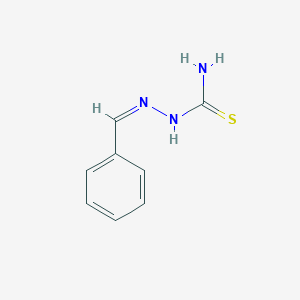

Chemical Structure and Synthesis

This compound is synthesized through the condensation reaction between benzaldehyde and thiosemicarbazide. The general structure can be represented as follows:

Where R represents various substituents on the benzaldehyde. Structural modifications can significantly influence biological activity.

Antiparasitic Activity

One of the most notable activities of BTS derivatives is their antitrypanosomal properties. A study reported that the o-nitro-benzaldehyde thiosemicarbazone derivative exhibited an IC50 value of 2.0 μM against Trypanosoma cruzi, making it one of the most potent compounds tested in this category. In contrast, other derivatives showed varying degrees of activity with IC50 values ranging from 2 μM to 24 μM .

Table 1: Antitrypanosomal Activity of BTS Derivatives

| Compound | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| o-Nitro-benzaldehyde thiosemicarbazone | 2.0 | High |

| p-Methyl-benzaldehyde thiosemicarbazone | 59.5 | Moderate |

| Kaurenoic acid | 101.7 | Low |

Antiviral Activity

BTS derivatives have also shown promising antiviral activity. A series of substituted benzaldehyde thiosemicarbazones were evaluated for their ability to inhibit poliovirus replication. The results indicated that certain compounds could significantly inhibit viral replication with effective doses (ED50) ranging from 2 to 10.5 µg/mL . The efficacy varied based on the position of hydroxyl (-OH) groups on the aromatic ring, suggesting that structural positioning is crucial for antiviral activity .

Anticancer Properties

Recent studies have explored the anticancer potential of BTS derivatives against various cancer cell lines. For instance, certain complexes formed with metal ions displayed significant cytotoxic effects on pancreatic and gastric cancer cell lines, outperforming free ligands in terms of potency .

Table 2: Cytotoxic Activity against Cancer Cell Lines

| Complex | Cell Line | IC50 (μM) |

|---|---|---|

| Complex 1 (BTS-Metal Complex) | Patu8988 (Pancreatic) | 15.4 |

| Complex 2 (BTS-Metal Complex) | SGC7901 (Gastric) | 22.3 |

| Free this compound | SMMC7721 (Hepatic) | 36.7 |

Enzyme Inhibition Studies

Benzaldehyde thiosemicarbazones have been investigated for their enzyme inhibitory properties, particularly against xanthine oxidase and monoamine oxidase (MAO). A study demonstrated that specific BTS derivatives exhibited competitive inhibition against MAO-B with IC50 values as low as 0.212 μM , indicating strong potential for neuroprotective applications .

Case Studies and Research Findings

- Antitrypanosomal Activity : A comprehensive study highlighted structural modifications leading to enhanced antitrypanosomal activity, particularly focusing on the o-nitro substitution on benzaldehyde .

- Antiviral Mechanism : Research indicated that the effectiveness of BTS in inhibiting poliovirus was contingent upon maintaining a spatial arrangement that prevented intramolecular hydrogen bonding between functional groups .

- Cytotoxicity Evaluation : Metal complexes derived from BTS showed promising results in inhibiting cell proliferation in various cancer types, suggesting a potential pathway for therapeutic development .

Propriétés

IUPAC Name |

(benzylideneamino)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c9-8(12)11-10-6-7-4-2-1-3-5-7/h1-6H,(H3,9,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHCMAZIKNVDSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1627-73-2 | |

| Record name | 2-(Phenylmethylene)hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1627-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.